4-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol
Overview
Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of “4-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol”, there are related compounds that have been synthesized. For instance, 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) were synthesized by a three-component reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes .Scientific Research Applications
Synthesis and Structural Analysis
4-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol and its derivatives have been extensively studied for their synthesis and structural characterization. For instance, the compound 4-(((3-(tert-Butyl)-(1-phenyl)pyrazol-5-yl)imino)methyl)phenol (4-OHFPz) was synthesized and characterized using various methods such as FT-IR, MS, NMR, and X-ray diffraction. Theoretical studies using density functional theory (DFT) were also conducted for further understanding of its molecular geometry and vibrational frequencies (Cuenú et al., 2018).
Molecular Docking and Quantum Chemical Calculations
Advanced computational techniques like molecular docking and quantum chemical calculations have been employed to study similar compounds. For example, a study on 4-Methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazole-1-yl]- 1, 3-thiazole-4-yl}phenol explored its molecular structure and spectroscopic data through DFT calculations. This study also predicted the biological effects of the compound based on molecular docking results (Viji et al., 2020).
Copper Extraction Capabilities
Some derivatives of 4-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol have shown potential as copper extractants. Research indicated that alkyl-substituted phenolic pyrazoles can function as effective copper extractants with strength and selectivity comparable to commercial extraction reagents. The presence of electron-accepting groups and inter-ligand hydrogen bonding significantly enhances the extractant strength (Healy et al., 2016).
Hydrogen-Bonded Structures
Studies have shown that certain derivatives can form hydrogen-bonded chains or sheets, influencing their structural and possibly functional properties. For example, molecules like 3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-(4-methoxyphenyl)propenone are linked into chains by C-H...O hydrogen bonds (Trilleras et al., 2005).
Biological Activity and Antimicrobial Potential
Several studies have focused on the biological activity of these compounds, particularly their antimicrobial properties. For instance, a series of (hydroxyphenyl)pyrazoles was prepared for evaluation as LTB4 receptor antagonists, demonstrating their potential in biological applications (Harper et al., 1994). Other studies also explored the antimicrobial activity of various derivatives, suggesting their potential in medical applications.
properties
IUPAC Name |
4-methyl-2-(3-phenyl-1H-pyrazol-5-yl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-11-7-8-16(19)13(9-11)15-10-14(17-18-15)12-5-3-2-4-6-12/h2-10,19H,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQWKVJFRGORALM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2=CC(=NN2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol | |
CAS RN |
38214-71-0 | |
Record name | 38214-71-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.